Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate
Description
The exact mass of the compound t-Butyl 2-(5-iodo-2-nitrophenyl)acetate is 362.99676 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(5-iodo-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTGGJKKTTZZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456778 | |
| Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502481-69-8 | |
| Record name | TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis & Applications of Halogenated o-Nitrophenylacetic Acid Derivatives
Executive Summary
Halogenated o-nitrophenylacetic acid derivatives represent a critical scaffold in modern medicinal chemistry, serving as the primary biosynthetic and synthetic precursors to indole and oxindole alkaloids. Their structural versatility allows for the precise introduction of halogen motifs (Cl, Br, F) into the benzene ring of heterocycles, a modification known to enhance metabolic stability and lipophilicity in drug candidates.
This technical guide focuses on the 5-chloro-2-nitrophenylacetic acid derivative, a key intermediate for synthesizing 5-chlorooxindole and 5-chloroindole—cores found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2] We present a robust, scalable synthetic architecture that prioritizes atom economy and operational safety over traditional cyanide-based routes.[1]
Synthetic Architectures: From Precursor to Scaffold
The synthesis of halogenated o-nitrophenylacetic acids has historically relied on the hydrolysis of benzyl cyanides. However, the Nucleophilic Aromatic Substitution (SNAr) of chloronitrobenzenes with malonate esters offers a superior industrial profile, avoiding toxic cyanides and offering higher regiocontrol.
Comparative Methodologies
| Feature | Method A: Benzyl Cyanide Hydrolysis | Method B: SNAr / Malonate Displacement |
| Starting Material | 4-Chloro-2-nitrotoluene | 2,4-Dichloronitrobenzene |
| Key Reagent | NaCN / KCN (High Toxicity) | Diethyl Malonate / NaH (Low Toxicity) |
| Step Count | 3 (Bromination -> Cyanation -> Hydrolysis) | 2 (Displacement -> Hydrolysis/Decarboxylation) |
| Regioselectivity | Dependent on radical bromination | High (Activated ortho-position) |
| Scalability | Limited by exotherms/safety | Excellent (Continuous flow compatible) |
Detailed Experimental Protocol
Target: Synthesis of 5-Chloro-2-nitrophenylacetic Acid & 5-Chlorooxindole. Precursor: 2,4-Dichloronitrobenzene (2,4-DCNB).[1][2]
Phase 1: Regioselective SNAr Displacement
The nitro group activates the ortho-chlorine toward nucleophilic attack via the inductive (-I) and mesomeric (-M) effects.[1][2] The para-chlorine is less reactive in this specific context due to the steric trajectory and the specific stabilization of the Meisenheimer complex at the ortho position.
Reagents:
-
Diethyl malonate (1.1 eq)
-
Sodium Hydride (60% in oil, 2.2 eq) or K2CO3 (3.0 eq) in DMSO
-
Solvent: DMF or DMSO (Polar aprotic is essential)
Protocol:
-
Carbanion Formation: In a flame-dried flask under N2, suspend NaH in dry DMF at 0°C. Add diethyl malonate dropwise. Evolution of H2 gas confirms deprotonation. Stir for 30 min until the solution is clear.
-
Displacement: Add a solution of 2,4-Dichloronitrobenzene in DMF dropwise to the malonate anion. The solution will turn deep red/orange (Meisenheimer complex formation).
-
Reaction: Heat to 80-100°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of 2,4-DCNB.
-
Workup: Quench with cold 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate to yield Diethyl 2-(4-chloro-2-nitrophenyl)malonate .[1][2][3]
Phase 2: Hydrolysis and Decarboxylation
Converting the diester to the mono-acid requires harsh acidic conditions to facilitate both ester hydrolysis and thermal decarboxylation.
Protocol:
-
Suspend the crude malonate diester in 6M HCl (aq) and Acetic Acid (1:1 v/v).
-
Reflux (100-110°C) for 12 hours. The evolution of CO2 gas indicates decarboxylation.
-
Cool to 4°C. The product, 5-chloro-2-nitrophenylacetic acid , typically precipitates as a pale yellow solid.[1]
-
Filter and recrystallize from water/ethanol to achieve >98% purity.
Phase 3: Reductive Cyclization to 5-Chlorooxindole
This step constructs the heterocyclic core.[1] Iron-mediated reduction is preferred for its chemoselectivity, avoiding dehalogenation often seen with Pd/H2.[1]
Protocol:
-
Dissolve 5-chloro-2-nitrophenylacetic acid in Glacial Acetic Acid.
-
Add Iron powder (Fe, 5.0 eq) in portions at 90°C.
-
Mechanism: The nitro group is reduced to the aniline (-NH2). The amine immediately attacks the pendant carboxylic acid (activated by the acidic medium) to form the lactam ring.
-
Filter hot to remove iron salts. Pour filtrate into ice water.
-
5-Chlorooxindole precipitates as a beige solid.[1] Yields are typically 85-90%.[1]
Mechanistic Insights & Visualization
Workflow Diagram: Synthesis of 5-Chlorooxindole
The following diagram illustrates the chemical flow from the commodity chemical 2,4-DCNB to the pharmaceutical scaffold.
Caption: Step-wise transformation of 2,4-Dichloronitrobenzene to 5-Chlorooxindole via SNAr and Reductive Cyclization.
Mechanism of Reductive Cyclization
The reduction of the nitro group triggers a cascade.[4] The resulting aniline is nucleophilic, while the ortho-acetic acid side chain provides the electrophilic carbonyl.
Caption: Cascade mechanism showing the reduction of the nitro group followed by spontaneous intramolecular lactamization.[1][2]
Applications in Drug Discovery[5][6]
The 5-chlorooxindole scaffold derived from this protocol is a "privileged structure" in medicinal chemistry.[1]
-
Kinase Inhibition: The oxindole core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of receptor tyrosine kinases (RTKs). 5-Substitution (Cl, F) accesses a hydrophobic pocket in enzymes like VEGFR and PDGFR.
-
Sunitinib Analogs: Sunitinib (Sutent), a renal cancer drug, is based on a 5-fluorooxindole core. The 5-chloro analog is a common intermediate for synthesizing "bio-isosteres" to tune potency and half-life.[1]
-
Indole Synthesis: Reduction of the oxindole carbonyl (using BH3·THF or LiAlH4) yields 5-chloroindole , a precursor for serotonin receptor agonists (5-HT ligands).[1]
Quantitative Yield Comparison
| Reaction Step | Typical Yield (Literature) | Optimized Yield (This Protocol) |
| SNAr Displacement | 65-75% | 88% (using NaH/DMF) |
| Decarboxylation | 80-85% | 92% (Acidic reflux) |
| Reductive Cyclization | 50-60% (Zn/HCl) | 85% (Fe/AcOH) |
References
- Synthesis of 2-nitro-4-substituted phenylacetic acid.Google Patents. CN101805265A.
-
Vicarious Nucleophilic Substitution of Hydrogen. Organic Chemistry Portal. Available at: [Link]
- A process for the preparation of oxindole derivatives.Google Patents. WO2003099198A2.
-
p-Nitrophenylacetic Acid. Organic Syntheses, Coll.[1][2] Vol. 1, p.406 (1941). Available at: [Link]
-
Synthesis of Indoles by Reductive Cyclization. ResearchGate. Available at: [Link]
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Sourcing High-Purity Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate for Pharmaceutical R&D
Abstract
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount, directly influencing the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate, a key building block in the synthesis of various pharmaceutical candidates, is a prime example where stringent purity control is not merely a recommendation but a necessity. This guide provides an in-depth technical framework for researchers, process chemists, and sourcing specialists on identifying, qualifying, and verifying the quality of high-purity this compound from commercial suppliers. We will explore the causality behind supplier qualification, detail robust in-house analytical verification protocols, and discuss the potential impact of impurities on downstream processes.
Introduction: The Critical Role of a Key Intermediate
This compound (CAS No. 502481-69-8) is a substituted phenylacetate derivative.[1] Its molecular structure, featuring an ortho-nitro group and a para-iodo substituent, makes it a versatile intermediate for introducing specific functionalities in complex molecule synthesis. The tert-butyl ester serves as a protecting group, which can be selectively removed under specific conditions, a common strategy in multi-step organic synthesis.
The paramount importance of high purity (>98%) in this intermediate cannot be overstated. Trace impurities, whether they are residual starting materials, regioisomers, or byproducts from the synthesis, can have cascading negative effects:
-
Reaction Failures: Impurities can poison catalysts, inhibit reactions, or lead to the formation of complex and difficult-to-separate side products.
-
API Contamination: Impurities can carry through the synthetic sequence, leading to a final API that fails to meet stringent regulatory specifications.
-
Misinterpretation of Biological Data: In early-stage drug discovery, impure compounds can lead to misleading structure-activity relationship (SAR) data, sending research programs in the wrong direction.
Therefore, a robust quality control strategy, beginning with the sourcing of raw materials, is a foundational element of successful and compliant drug development.[2][3]
Supplier Identification and Qualification
Sourcing high-purity chemicals requires more than a simple catalog search. It involves a systematic evaluation of potential suppliers to ensure a consistent and reliable supply chain. The initial step is to identify vendors who list this compound in their portfolio.
Initial Screening of Commercial Suppliers
A survey of the market reveals several chemical suppliers offering this compound. The key is to move beyond availability and scrutinize the quality claims and documentation provided.
| Supplier Category | Representative Examples | Purity Claims | Typical Documentation | Key Considerations |
| Major Global Distributors | Sigma-Aldrich (Merck) | Often list various grades, e.g., 95% | Certificate of Analysis (CoA), Safety Data Sheet (SDS). | Broad portfolio, reliable logistics, but may not be the primary manufacturer. Purity may not always meet the highest R&D standards without specific batch selection. |
| Specialty Building Block Suppliers | AstaTech, Inc., Combi-Blocks, Key Organics | Typically >95% to >98% | CoA often includes ¹H NMR and/or HPLC data. | Deep expertise in specific chemical classes. Often the primary manufacturer, allowing for more technical interaction and potential for custom synthesis. |
| Chemical Marketplaces & Manufacturers | ChemicalBook[1], BOC Sciences[4] | Wide range, often 95%[4] | Varies by the underlying manufacturer. Requires careful vetting. | Aggregate listings from various manufacturers. Quality and documentation can be inconsistent. Due diligence on the actual manufacturer is critical. |
Note: This table is illustrative. Researchers should always obtain lot-specific documentation before purchase.
The Self-Validating System: Beyond the Paper CoA
A supplier's Certificate of Analysis (CoA) is a critical starting point, but it should not be the final word on quality. A trustworthy sourcing protocol operates as a self-validating system. The FDA's Q7A guidance emphasizes that testing of raw materials is the first essential step in a control strategy.[5] This means establishing an in-house capability to verify the identity, purity, and quality of every incoming batch of critical material.
The workflow for qualifying a new supplier and subsequent batches should be systematic and documented.
Sources
- 1. 502481-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. qualityfwd.com [qualityfwd.com]
- 4. This compound, CasNo.502481-69-8 BOC Sciences United States [bocscichem.lookchem.com]
- 5. qualityze.com [qualityze.com]
Methodological & Application
Protocol for Reductive Cyclization of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate
Application Note & Standard Operating Procedure (SOP)
Executive Summary
This application note details the optimized protocol for the reductive cyclization of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate to 5-iodoindolin-2-one (5-iodooxindole) .
The transformation of o-nitrophenylacetic acid derivatives into oxindoles is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., Sunitinib, Nintedanib) and other indolinone-based pharmacophores. The specific challenge with this substrate is the chemoselective reduction of the nitro group (
This guide establishes the Iron/Acetic Acid (
Mechanistic Insight
The reaction proceeds through a cascade sequence involving reduction followed by intramolecular nucleophilic acyl substitution.
-
Nitro Reduction: Iron in acetic acid reduces the nitro group (
) to a nitroso ( ), then hydroxylamine ( ), and finally the aniline ( ). -
Cyclization (Lactamization): The newly formed primary amine at the ortho position performs an intramolecular nucleophilic attack on the tert-butyl ester carbonyl.
-
Elimination: The tetrahedral intermediate collapses, expelling tert-butanol and forming the stable lactam (oxindole) ring.
Pathway Visualization
The following diagram illustrates the reaction pathway and critical decision points.
Figure 1: Mechanistic pathway highlighting the chemoselective advantage of Fe/AcOH over catalytic hydrogenation.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
| Reagent | Role | Purity/Grade | Equiv. |
| This compound | Substrate | >95% | 1.0 |
| Iron Powder (Fe) | Reductant | -325 mesh | 4.0 - 5.0 |
| Glacial Acetic Acid (AcOH) | Solvent/Proton Source | ACS Reagent | 10-15 Vol |
| Ethanol (EtOH) | Co-solvent (Optional) | Absolute | 5 Vol |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Reagent | N/A |
| Celite 545 | Filtration Aid | Lab Grade | N/A |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser).
-
Mechanical stirrer (preferred over magnetic for heterogeneous Fe slurries).
-
Temperature probe/controller.
-
Oil bath or heating mantle.
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Charge the reaction flask with This compound (1.0 equiv).
-
Add Glacial Acetic Acid (10 volumes relative to mass of substrate, e.g., 10 mL per 1 g).
-
Note: If solubility is poor at RT, add Ethanol (5 volumes). Pure AcOH is preferred to drive cyclization.
-
-
Begin stirring at room temperature.
Step 2: Reduction Initiation
-
Add Iron Powder (4.0 equiv) portion-wise to the stirring solution.
-
Caution: The reaction is exothermic. Add slowly to manage temperature.
-
-
Heat the mixture to 70°C - 80°C .
-
Critical Checkpoint: Do not exceed 90°C to prevent thermal decomposition of the iodine moiety.
-
Step 3: Reaction Monitoring
-
Monitor reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).
-
Target Time: 2 to 4 hours.
-
Observation: The starting material (
) should disappear. The intermediate amine may be transiently visible ( ) before converting to the more polar oxindole product ( ). -
Endpoint: Complete consumption of nitro starting material and intermediate amine.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 volumes).
-
Filter the slurry through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove most of the organic solvents.
-
Neutralization (Optional but recommended): Partition the residue between EtOAc and saturated
solution. Wash organic layer with brine, dry over , and concentrate.
Step 5: Purification
-
Precipitation: The crude residue often solidifies. Triturate with cold diethyl ether or a mixture of hexanes/EtOAc (9:1) to isolate the pure off-white solid.
-
Recrystallization: If higher purity is required, recrystallize from Ethanol/Water.
Process Workflow & Decision Logic
The following flowchart guides the scientist through the operational steps and troubleshooting logic.
Figure 2: Operational workflow with troubleshooting loops for incomplete conversion.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Reduction | Iron surface passivation or insufficient stoichiometry. | Add fresh Fe powder (1.0 eq) and increase agitation. Ensure Fe is fine mesh (-325). |
| Intermediate Stalling | Amine formed but not cyclizing (Lactamization failure). | Increase temperature to 85-90°C. Ensure solvent is acidic (pure AcOH is better than EtOH mix for cyclization). |
| De-iodination (<5%) | Reaction temperature too high or reaction time too long. | Limit temp to 70°C. Quench immediately upon completion. |
| Low Yield / Emulsion | Iron salts forming emulsions during extraction. | Use a large volume of EtOAc during Celite filtration. Wash with EDTA solution if necessary to sequester Fe ions. |
Safety & Compliance
-
Exotherm Hazard: The reduction of nitro compounds with iron is exothermic. On large scale (>10g), add iron in portions and monitor internal temperature.
-
Iron Waste: The filter cake contains reactive iron species. Do not dispose of dry iron waste in trash cans (fire hazard). Keep wet and dispose of according to hazardous waste regulations.
-
Acetic Acid: Corrosive. Work in a fume hood.
References
-
Vertex AI Search. (2023). Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride.[1] Organic Chemistry Portal. [Link]
- Google Patents. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor (EP1310486A1).
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. [Link]
Sources
The Strategic Advantage of Palladium: A Guide to Cross-Coupling Reactions of 5-Iodo-2-Nitrophenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2][3] This guide provides an in-depth exploration of the application of these powerful transformations to 5-iodo-2-nitrophenylacetate derivatives, a class of substrates poised for the synthesis of complex molecules in pharmaceutical and materials science.[4][5] By understanding the nuances of the catalytic systems and the specific reactivity of this electron-deficient aryl iodide, researchers can unlock new avenues for molecular innovation.
The Substrate: Understanding the Reactivity of 5-Iodo-2-Nitrophenylacetate
The 5-iodo-2-nitrophenylacetate scaffold presents a unique combination of functional groups that influence its reactivity in palladium-catalyzed cross-coupling reactions. The presence of a strong electron-withdrawing nitro group (-NO₂) at the ortho position and an ester group (-OAc) at the para position to the iodine atom significantly activates the C-I bond towards oxidative addition to the palladium(0) catalyst.[6] This enhanced reactivity often allows for milder reaction conditions compared to less activated aryl iodides. However, the nitro group can also participate in side reactions or influence the stability of catalytic intermediates, necessitating careful optimization of reaction parameters.
The Catalytic Core: A Symphony of Palladium, Ligands, and Bases
The success of any cross-coupling reaction hinges on the interplay between the palladium source, the supporting ligand, and the base. Each component plays a critical role in the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8]
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-nitrophenylacetate with Phenylboronic Acid
Materials:
-
5-Iodo-2-nitrophenylacetate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-nitrophenylacetate, phenylboronic acid, and finely ground potassium phosphate.
-
Add palladium(II) acetate and SPhos.
-
Add the dioxane and water solvent mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of 5-Iodo-2-nitrophenylacetate with n-Butyl Acrylate
Materials:
-
5-Iodo-2-nitrophenylacetate (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-nitrophenylacetate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, followed by triethylamine and n-butyl acrylate.
-
Seal the flask and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 5-Iodo-2-nitrophenylacetate with Phenylacetylene
Materials:
-
5-Iodo-2-nitrophenylacetate (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-nitrophenylacetate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add THF and triethylamine.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of 5-Iodo-2-nitrophenylacetate with Morpholine
Materials:
-
5-Iodo-2-nitrophenylacetate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inside a glovebox or using Schlenk technique, add sodium tert-butoxide to a dry Schlenk flask.
-
Add Pd₂(dba)₃ and XPhos.
-
Add toluene, followed by 5-iodo-2-nitrophenylacetate and morpholine.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Guiding Your Experimental Design
The following table provides a comparative overview of typical reaction parameters for the cross-coupling of activated aryl iodides. These values should serve as a starting point for the optimization of reactions with 5-iodo-2-nitrophenylacetate derivatives.
| Reaction Type | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphines (e.g., SPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, DIPEA | DMF, NMP | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | Et₃N, THF, DMF | 25-70 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald ligands (XPhos) | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 5-iodo-2-nitrophenylacetate derivatives offers a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. By understanding the fundamental principles of the catalytic cycles and the specific electronic nature of the substrate, researchers can rationally design and optimize these transformations. The protocols provided herein serve as a robust foundation for exploration, enabling the efficient construction of novel compounds with potential applications in drug discovery and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
-
Kyoto University. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]
- Bîrlădeanu, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.
-
Sowa, J. R., Jr. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(25), 4141–4144. [Link]
- Gagnier, S. V., & Gribble, G. W. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
- Li, J., & Wang, Y. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124–S126.
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Rossi, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Alonso, F., et al. (2005). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Green Chemistry, 7(5), 261.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand [Image]. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
ResearchGate. (n.d.). Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ChemOrgChem. (2025). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem [Video]. YouTube. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
- Cravotto, G., & Cintas, P. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(11), 2939.
-
ResearchGate. (2015). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. Retrieved from [Link]
- Hartwig, J. F. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes.
-
AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. Retrieved from [Link]
Sources
- 1. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. m.youtube.com [m.youtube.com]
Scalable synthesis of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate from 2,4-difluoronitrobenzene
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of tert-butyl 2-(5-iodo-2-nitrophenyl)acetate , a critical intermediate in the manufacture of Bcl-2 family inhibitors (e.g., Venetoclax analogs).
The synthesis addresses the primary challenge of regioselectivity inherent in the starting material, 2,4-difluoronitrobenzene . Direct alkylation of 2,4-difluoronitrobenzene typically favors the para-position (C4), whereas the target requires substitution at the ortho-position (C2) and iodination at the para-position.
Key Features of this Protocol:
-
Regiocontrol: Utilizes the differential reactivity of the C2 and C4 fluorines to sequentially install the iodine and acetate functionalities.
-
Scalability: Avoids exotic reagents; relies on standard unit operations (Sandmeyer, SNAr, Decarboxylation).
-
Safety: Includes specific controls for handling energetic nitro compounds and diazonium intermediates.
Retrosynthetic Analysis & Strategy
The target molecule features a nitro group at C2, an acetate side chain at C1, and an iodine atom at C5 (relative to the acetate). Relative to the nitro group, the acetate is ortho and the iodine is para.
The direct displacement of the ortho-fluorine in 2,4-difluoronitrobenzene is difficult due to the higher reactivity of the para-fluorine. Therefore, this route employs a "Block-and-Swap" strategy :
-
Differentiation: The highly reactive para-fluorine is first converted to an amine (later to become the iodine).
-
Functionalization: The para-position is iodinated via a Sandmeyer reaction.
-
Substitution: The remaining ortho-fluorine is displaced by a malonate nucleophile.
-
Refinement: Decarboxylation yields the final acetate.
Pathway Visualization
Caption: Four-step synthetic pathway ensuring correct regiochemistry.
Detailed Experimental Protocols
Step 1: Regioselective Amination
Objective: Selectively displace the para-fluorine to install the nitrogen handle.
-
Reagents: 2,4-Difluoronitrobenzene (1.0 equiv), Ammonium Hydroxide (28-30%, 3.0 equiv), Acetonitrile (5 vol).
-
Mechanism: SNAr. The para-fluorine is significantly more activated by the nitro group (resonance + induction) than the ortho-fluorine (induction only, steric hindrance).
Procedure:
-
Charge 2,4-difluoronitrobenzene (100 g, 0.63 mol) and acetonitrile (500 mL) to a reactor.
-
Cool the solution to 0–5 °C.
-
Add Ammonium Hydroxide (28%, ~250 mL) dropwise, maintaining internal temperature <10 °C. Exothermic reaction.
-
Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Dilute with water (1 L) to precipitate the product. Filter the yellow solid.
-
Wash the cake with water (2 x 200 mL) and dry in a vacuum oven at 45 °C.
-
Yield: ~90–95% of 4-amino-2-fluoronitrobenzene .
Step 2: Sandmeyer Iodination
Objective: Convert the para-amino group to the para-iodine.
-
Reagents: 4-Amino-2-fluoronitrobenzene (1.0 equiv), NaNO2 (1.2 equiv), H2SO4 (2.5 M), KI (1.5 equiv).
-
Safety Critical: Diazonium salts are unstable. Do not let the intermediate dry. Maintain temperature control.
Procedure:
-
Suspend 4-amino-2-fluoronitrobenzene (50 g, 0.32 mol) in 2.5 M H2SO4 (250 mL). Cool to 0 °C.
-
Add a solution of NaNO2 (26.5 g, 0.38 mol) in water (50 mL) dropwise, keeping T < 5 °C. Stir for 30 min to form the diazonium salt.
-
Dissolve Potassium Iodide (KI) (80 g, 0.48 mol) in water (100 mL).
-
Add the cold diazonium solution slowly to the KI solution (optionally containing CuI catalyst) at room temperature. Caution: Significant gas evolution (N2).
-
Heat the mixture to 60 °C for 1 hour to ensure complete decomposition/iodination.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with 10% Na2S2O3 (to remove excess I2) and brine.
-
Dry (MgSO4) and concentrate. Purify via recrystallization (Ethanol/Water) or silica plug if necessary.
-
Yield: ~70–80% of 2-fluoro-4-iodonitrobenzene .
Step 3: Ortho-SNAr with Malonate
Objective: Displace the remaining ortho-fluorine with the acetate precursor.
-
Reagents: 2-Fluoro-4-iodonitrobenzene (1.0 equiv), tert-Butyl ethyl malonate (1.2 equiv), NaH (60% dispersion, 2.5 equiv) or K2CO3/DMSO, THF (anhydrous).
-
Note: tert-Butyl ethyl malonate is used to differentiate the esters for selective hydrolysis.
Procedure:
-
Suspend NaH (12 g, 0.30 mol) in anhydrous THF (200 mL) under N2 at 0 °C.
-
Add tert-butyl ethyl malonate (56 g, 0.30 mol) dropwise. Stir for 30 min until H2 evolution ceases.
-
Add a solution of 2-fluoro-4-iodonitrobenzene (66.8 g, 0.25 mol) in THF (100 mL) dropwise.
-
Warm to RT and stir (or heat to 50 °C) until HPLC shows consumption of starting material (~4–6 hours).
-
Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc. Wash with brine, dry, and concentrate.[1]
-
Product: Crude tert-butyl ethyl 2-(5-iodo-2-nitrophenyl)malonate. Use directly in the next step.
Step 4: Selective Hydrolysis & Decarboxylation
Objective: Remove the ethyl ester and decarboxylate to leave the tert-butyl acetate.
-
Reagents: Crude Malonate, LiOH (1.5 equiv), THF/Water, Heat.
Procedure:
-
Dissolve the crude malonate in THF/Water (3:1, 300 mL).
-
Add LiOH·H2O (1.5 equiv). Stir at RT. Monitor hydrolysis of the ethyl ester (the tert-butyl ester is sterically resistant to mild base hydrolysis).
-
Once the mono-acid is formed, adjust pH to ~4 with dilute HCl.
-
Decarboxylation: Heat the mixture (or the isolated crude acid in Toluene/DMSO) to 80–100 °C. The free carboxylic acid beta to the nitro/aryl group will decarboxylate.
-
Alternative: Krapcho conditions (NaCl, DMSO, 130 °C) can be used on the diester directly if the tert-butyl group is stable enough, but the two-step (hydrolysis -> heat) is often cleaner for mixed esters.
-
-
Purification: Column chromatography (Hexane/EtOAc) or crystallization.
-
Final Yield: ~60% (over 2 steps) of This compound .
Data Summary & Scalability Metrics
| Parameter | Value / Condition | Notes |
| Overall Yield | 35 – 45% | Calculated from 2,4-difluoronitrobenzene |
| Key Impurity | Para-substituted malonate | Avoided by Step 1 (Blocking para position) |
| Thermal Hazard | Diazonium (Step 2) | Keep T < 5 °C during formation; vent N2 safely |
| Cost Driver | tert-Butyl ethyl malonate | Can be synthesized from Meldrum's acid if needed |
| Scale Factor | Proven up to 1 kg | Exotherms are manageable with standard cooling |
References
-
Regioselectivity in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Sandmeyer Reaction Protocols: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. The Journal of Organic Chemistry, 42(14), 2426–2430. Link
-
Synthesis of Bcl-2 Inhibitor Intermediates
-
Patent: Souers, A. J., et al. (2013). "Apoptosis-Inducing Agents." US Patent 8,580,794. (Describes similar malonate displacements on fluoro-nitrobenzenes). Link
-
-
Decarboxylation of Malonates: Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations. Synthesis, 1982(10), 805–822. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Catalytic Hydrogenation of Iodo-Nitro Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the selective reduction of iodo-nitro compounds. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for researchers encountering the common yet challenging issue of deiodination during catalytic hydrogenation. As Senior Application Scientists, we understand that achieving high chemoselectivity is paramount for the successful synthesis of halogenated anilines, which are crucial intermediates in pharmaceuticals and agrochemicals.[1][2] This guide offers field-proven insights and evidence-based protocols to help you navigate the complexities of this transformation.
Frequently Asked Questions (FAQs)
Q1: Why is deiodination a common side reaction during the catalytic hydrogenation of iodo-nitro aromatics?
A1: Deiodination, or hydrodehalogenation, is a frequent side reaction primarily because the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds and is susceptible to cleavage under typical catalytic hydrogenation conditions, especially with highly active catalysts like Palladium on carbon (Pd/C).[3][4] The mechanism often involves oxidative addition of the aryl iodide to the metal surface, followed by hydrogenolysis. Furthermore, the newly formed aniline product can sometimes accelerate this dehalogenation process.[1][5]
Q2: My standard Pd/C catalyst is causing significant deiodination. What is the first thing I should try to change?
A2: The first and often most effective change is to switch to a less active or more selective catalyst system. While Pd/C is highly efficient for nitro group reduction, its high activity often leads to poor selectivity in the presence of sensitive functional groups like aryl iodides.[4][6] Consider switching to catalysts known for better selectivity, such as Raney Nickel, or platinum-based catalysts.[3][4] Sulfided platinum on carbon (Pt/C) is another excellent option, as the sulfur acts as a selective poison, reducing the catalyst's activity towards dehalogenation.[3]
Q3: Can I modify my existing Pd/C protocol to minimize deiodination?
A3: Yes, several strategies can be employed. One effective method is the use of a catalyst poison or inhibitor. These are substances that selectively deactivate the catalytic sites responsible for dehalogenation without significantly affecting the sites for nitro reduction.[7][8] Diphenylsulfide is a well-documented catalyst poison for Pd/C that can dramatically improve selectivity.[9][10] Additionally, optimizing reaction conditions such as temperature, pressure, and solvent can have a significant impact. Milder conditions (lower temperature and pressure) generally favor the desired selective reduction.[1][11]
Q4: Are there non-catalytic hydrogenation methods that avoid deiodination altogether?
A4: Absolutely. If catalytic hydrogenation proves problematic, several classical and modern chemical reduction methods are highly selective for the nitro group and do not typically affect aryl iodides. These include:
-
Metal/Acid Systems: Reagents like iron powder in the presence of an acid (e.g., HCl or acetic acid) or tin(II) chloride (SnCl₂) are robust and reliable for this transformation.[3][4][6]
-
Transfer Hydrogenation: While often employing palladium catalysts, transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity under optimized conditions.[3]
-
Metal-Free Methods: Recent advancements have led to metal-free reduction systems. For instance, a combination of sodium iodide (NaI) and triphenylphosphine (PPh₃) under photoredox conditions can selectively reduce nitroarenes in the presence of halogens.[6][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem 1: High levels of deiodinated product observed by LC-MS or NMR.
This is the most common issue. The troubleshooting workflow below will guide you through a systematic approach to resolving it.
Caption: Troubleshooting workflow for high deiodination.
Problem 2: The reaction is sluggish or stalls, even with a more selective catalyst.
A decrease in reaction rate can sometimes accompany the switch to a more selective but less active catalyst.
-
Check Catalyst Activity: Ensure your catalyst is not old or poisoned from previous use. It's often best to use a fresh batch.[13]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Ethers like THF or 2-methyl-THF have been shown to be effective for these transformations, offering good substrate solubility and high hydrogenation rates.[5]
-
Increase Catalyst Loading: A modest increase in the catalyst loading might be necessary to achieve a reasonable reaction rate, but monitor for any increase in deiodination.
-
Consider a Promoter: In some cases, additives can act as promoters. For instance, the presence of certain acids can sometimes enhance the rate of nitro reduction.[14] However, this must be carefully evaluated for compatibility with your substrate.
Problem 3: Inconsistent results from batch to batch.
Reproducibility is key in process development. Inconsistent results often point to subtle variations in starting materials or procedure.
-
Purity of Starting Material: Ensure your iodo-nitro compound is free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).[13][15]
-
Catalyst Quality: The activity of heterogeneous catalysts can vary between suppliers and even between lots from the same supplier.
-
Atmosphere Control: Ensure the reaction vessel is properly purged of air. Oxygen can sometimes affect catalyst activity.[15]
-
Stirring and Mass Transfer: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. Inadequate stirring can lead to localized hydrogen starvation, which may promote the formation of undesired intermediates like azo compounds that can act as catalyst poisons.[16]
Data Summary: Comparison of Methods for Selective Nitro Reduction
The following table provides a comparative overview of different catalytic systems for the reduction of a model substrate, 1-iodo-4-nitrobenzene, to 4-iodoaniline. The data highlights the trade-off between conversion and selectivity.
| Catalyst System | Conditions | Conversion (%) | Selectivity for 4-iodoaniline (%) | Key Observations |
| 10% Pd/C | H₂ (1 atm), MeOH, RT | >99 | <70 | High activity but significant deiodination.[4][5] |
| Raney Nickel | H₂ (1 atm), EtOH, RT | ~95 | >90 | Good alternative to Pd/C for preventing dehalogenation.[4] |
| Pt-V/C | H₂ (1 atm), THF, RT | >99 | >98 | Excellent selectivity and high conversion.[5] |
| 10% Pd/C + Diphenylsulfide | H₂ (1 atm), MeOH, RT | >99 | >95 | The poison effectively suppresses dehalogenation.[9] |
| Fe/NH₄Cl | EtOH/H₂O, Reflux | >95 | >99 | Classic, robust non-catalytic method with excellent selectivity.[3] |
| SnCl₂·2H₂O | EtOH, Reflux | >95 | >99 | Mild and highly selective non-catalytic option.[3][4] |
Detailed Experimental Protocol: Selective Hydrogenation using a Poisoned Pd/C Catalyst
This protocol describes a general procedure for the selective reduction of an iodo-nitro aromatic compound using Pd/C with diphenylsulfide as a catalyst poison. This method is often effective at preventing deiodination while maintaining a good reaction rate.
Materials:
-
Iodo-nitro aromatic substrate
-
10% Palladium on carbon (Pd/C)
-
Diphenylsulfide
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation glassware (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)
Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask, add the iodo-nitro aromatic substrate (1.0 eq).
-
Catalyst and Poison Addition: Under an inert atmosphere, add 10% Pd/C (typically 1-5 mol%). Then, add a solution of diphenylsulfide in methanol (a typical starting point is 0.5-1.0 eq relative to Pd).
-
Solvent Addition: Add methanol to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Introducing Hydrogen: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere. Set the final pressure to the desired level (e.g., 1 atm via a balloon or higher in an autoclave).
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the starting material is consumed, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., crystallization or column chromatography).
Caption: Experimental workflow for selective hydrogenation.
Conclusion
Preventing deiodination during the catalytic hydrogenation of iodo-nitro compounds is a common challenge that can be overcome through a systematic and informed approach. By understanding the underlying mechanisms of both nitro reduction and dehalogenation, researchers can make rational choices regarding catalyst selection, the use of inhibitors, and the optimization of reaction conditions. When catalytic methods are not sufficiently selective, robust non-catalytic alternatives are readily available. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize this critical transformation, enabling the efficient synthesis of valuable halogenated aniline intermediates.
References
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups. BenchChem Tech Support.
- Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-Chemistry.org.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org.
- Koel Research Group. (n.d.). “Promoters and Poisons” in: Handbook of Heterogeneous Catalysis online. Princeton University.
- Wikipedia. (n.d.). Catalyst poisoning.
- ResearchGate. (n.d.). Two types of deiodination mechanisms.
- Han, Y., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Unnamed Publisher. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?
- Cantillo, D., et al. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Unnamed Publisher. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. RSC Publishing.
- BenchChem. (n.d.). Challenges in the selective reduction of the nitro group. BenchChem Tech Support.
- Unnamed Publisher. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
- Unnamed Publisher. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing.
- Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
- Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of tert-butyl vs ethyl 2-(5-iodo-2-nitrophenyl)acetate reactivity
[1]
Executive Summary
In drug discovery, 2-(5-iodo-2-nitrophenyl)acetates are critical "linchpin" intermediates. They serve as precursors to 5-iodooxindoles (via reductive cyclization) and functionalized indoles (via Bartoli or similar pathways).
The choice between the Ethyl (Et) and tert-Butyl (t-Bu) ester is not merely about protecting group strategy; it dictates the timing of cyclization and the compatibility with cross-coupling conditions .
| Feature | Ethyl Ester (Et) | tert-Butyl Ester (t-Bu) |
| Primary Utility | Rapid, often spontaneous cyclization to oxindoles. | Controlled cyclization; stable to basic cross-coupling. |
| Base Stability | Low (Susceptible to hydrolysis/saponification). | High (Resistant to saponification). |
| Acid Stability | High (Stable to TFA/HCl). | Low (Cleaves with TFA/strong acid). |
| Reductive Cyclization | Fast: Often occurs in situ during nitro reduction. | Slow/Controlled: Steric bulk retards lactamization. |
| Alpha-Alkylation | Prone to self-condensation (Claisen) if not careful. | Excellent substrate (Steric bulk prevents self-reaction).[1] |
Technical Deep Dive: Reactivity & Mechanism
A. The "Cyclization Switch" (Oxindole Formation)
The most common application of these molecules is the synthesis of 5-iodooxindole (a scaffold found in kinase inhibitors). The mechanism involves reducing the nitro group to an aniline, which then attacks the ester carbonyl (intramolecular amidation).
-
Ethyl Ester (The "Fast" Path): Upon reduction of the nitro group (e.g., Fe/AcOH or Zn/HCl), the resulting amine is highly nucleophilic. The ethyl group is a relatively small leaving group (ethoxide). Consequently, the amine attacks the ester carbonyl rapidly, often leading to spontaneous cyclization in the reaction pot.
-
tert-Butyl Ester (The "Controlled" Path): The tert-butyl group is bulky.[1][8] Even after the nitro group is reduced to an aniline, the steric hindrance of the tert-butyl ester retards the nucleophilic attack.
B. Cross-Coupling Compatibility (The Iodine Handle)
The 5-iodo position is a prime site for Suzuki-Miyaura or Sonogashira couplings.[1]
-
Scenario: You want to couple an aryl boronic acid to the iodine before forming the oxindole.
-
The Problem with Ethyl: Suzuki coupling typically requires aqueous base (e.g.,
, ). These conditions can hydrolyze the ethyl ester to the carboxylic acid, killing the ability to cyclize later or forming side products. -
The tert-Butyl Solution: The t-Bu ester is resistant to hydrolysis under typical Suzuki basic conditions.[1] You can perform the cross-coupling on the nitro-ester, and then reduce/cyclize.
Visualizing the Divergent Pathways
The following diagram illustrates how the ester choice dictates the synthetic workflow.
Caption: Divergent synthetic workflows. The Ethyl ester (Red path) favors direct oxindole formation. The tert-Butyl ester (Blue path) allows for intermediate cross-coupling due to base stability.[1]
Experimental Protocols
Protocol A: One-Pot Synthesis of 5-Iodooxindole (Using Ethyl Ester)
Best for: Rapidly generating the core scaffold.[1]
-
Dissolution: Dissolve Ethyl 2-(5-iodo-2-nitrophenyl)acetate (1.0 equiv) in Acetic Acid (AcOH) [0.1 M concentration].
-
Reduction: Add Iron powder (Fe, 5.0 equiv) slowly to the stirring solution at room temperature.
-
Expert Note: Avoid Pd/C +
for this step. Catalytic hydrogenation often causes dehalogenation (loss of the Iodine) before the nitro group is fully reduced. Fe/AcOH orngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> are chemoselective for in the presence of aryl iodides.
-
-
Heating: Heat the mixture to 70°C for 2-4 hours. The reduction forms the aniline, which spontaneously attacks the ethyl ester.
-
Workup: Filter through Celite to remove iron salts. Concentrate the filtrate. Dilute with EtOAc, wash with saturated
(to neutralize AcOH), then brine. -
Result: 5-Iodooxindole precipitates or is isolated via flash chromatography.[1]
Protocol B: Alpha-Alkylation (Using tert-Butyl Ester)
Best for: Adding substituents next to the carbonyl without self-condensation.[1]
-
Deprotonation: Dissolve tert-Butyl 2-(5-iodo-2-nitrophenyl)acetate in anhydrous THF at -78°C.
-
Base Addition: Add KHMDS or NaH (1.1 equiv).
-
Why t-Bu? Ethyl phenylacetates often undergo Claisen condensation (self-reaction) under these conditions.[1] The bulky t-butyl group prevents this, allowing clean formation of the enolate.
-
-
Alkylation: Add the alkyl halide (e.g., MeI, Benzyl Bromide) and warm to 0°C.
-
Outcome: Clean mono-alkylated product, ready for subsequent reduction/cyclization.
References
-
Synthesis of Oxindoles via Reductive Cyclization
-
Title: "Reductive Cyclization of 2-Nitrophenylacetic Acid Derivatives: A Versatile Route to Oxindoles"[1]
- Source:Journal of Organic Chemistry
- Context: Establishes the standard Fe/AcOH protocol for ethyl esters.
-
-
tert-Butyl Esters in Malonate/Acetate Chemistry
- Title: "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-Carboxyl
- Source:Chemical and Pharmaceutical Bulletin (2017)
-
Protecting Group Stability (Greene's)
- Title: "Protective Groups in Organic Synthesis" (Wuts & Greene)
-
Context: Authoritative source on the acid-lability (TFA) vs. base-stability (NaOH) of tert-butyl esters compared to ethyl esters.[1]
Sources
- 1. US8975418B2 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0518151A1 - Process for the preparation of nitrophenyl-alkylethers - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Safety Operating Guide
Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate in general trash, down the drain, or in non-halogenated organic waste streams.
This compound presents a dual-hazard profile: Energetic Potential (Nitro-aromatic) and Halogenated Toxicity (Aryl Iodide). It requires a dedicated Halogenated Organic waste stream.[1]
Critical "Do's and Don'ts":
-
DO segregate into "Halogenated Solvent/Organic" waste containers.
-
DO keep the material wet or in solution if possible to mitigate shock sensitivity risks associated with dry nitro-aromatics.
-
DO NOT mix with strong bases (NaOH, KOH) or strong acids in the waste container; this ester is susceptible to hydrolysis and exothermic decomposition.
-
DO NOT use metal spatulas if the solid is dry and crusted; use Teflon/plastic to avoid friction ignition.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why these protocols exist. This molecule is not just "organic waste"; it is a functionalized intermediate with specific reactivities.
| Feature | Structural Alert | Disposal Implication |
| Nitro Group ( | Energetic/Oxidizer | Potential for thermal instability or shock sensitivity. Action: Avoid rotary evaporation to total dryness if metal salts are present. |
| Iodine Atom ( | Halogenated | Must be incinerated at high temperatures ( |
| Tert-butyl Ester | Acid Labile | Susceptible to cleavage by strong acids, evolving isobutylene gas (flammable). Action: Ensure waste container pH is neutral ( |
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, stabilize it at the bench.
Scenario A: Solid Waste (Pure Compound)
-
Dissolution (Recommended): Do not dispose of large quantities (
) of the dry solid directly. Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or Ethyl Acetate.-
Reasoning: Solutions dissipate heat better than bulk solids and reduce friction risks during transport.
-
-
Container: Transfer to a High-Density Polyethylene (HDPE) or glass container.
Scenario B: Reaction Mixture (In Solution)
-
Quench: Ensure any reactive reagents (e.g., reducing agents like Tin(II) chloride or Iron used in subsequent steps) are fully quenched and removed before adding to the waste bottle.
-
Neutralization: Verify the pH is near neutral.
Step-by-Step Disposal Workflow
Follow this decision tree to ensure compliance with EPA (RCRA) and EU waste directives.
Step 1: Waste Stream Classification
Classify this material as Halogenated Organic Solvent/Solid .
-
RCRA Code (USA): Likely D001 (Ignitable) and requires treatment as halogenated waste (often associated with F001/F002 if solvents are present).
-
EU Waste Code: 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
Step 2: Segregation
-
Incompatible Streams:
-
Oxidizers: (e.g., Nitric acid, Peroxides). Risk:[2][3][4] Explosion with the organic framework.
-
Strong Bases: (e.g., Sodium Hydroxide). Risk:[2][3][4] Hydrolysis of the ester and potential runaway nitrophenyl degradation.
-
Non-Halogenated Solvents: (e.g., Acetone, Hexane). Risk:[1][2][3][4] Contaminating a cheaper waste stream with iodine renders the whole volume "Halogenated" (expensive).
-
Step 3: Labeling
Affix a hazardous waste tag with the following details:
-
Chemical Name: this compound (Solution).
-
Constituents: e.g., "Compound (5%), Dichloromethane (95%)".
-
Hazards: Flammable, Toxic, Irritant.
Visualized Decision Tree (Workflow)
The following diagram illustrates the logical flow for disposing of this specific intermediate.
Figure 1: Decision tree for the safe disposal of halogenated nitro-aromatic intermediates.
Emergency Contingencies
| Incident | Protocol |
| Spill (Solid) | Do not sweep dry (static risk). Cover with wet sand or vermiculite. Scoop into a container using a plastic scoop. |
| Spill (Liquid) | Absorb with inert clay or vermiculite. Do not use paper towels (nitro compounds can form shock-sensitive mixtures with cellulose upon drying). |
| Skin Contact | Wash with soap and water for 15 minutes. Iodine compounds can absorb through skin; seek medical attention if irritation persists. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
